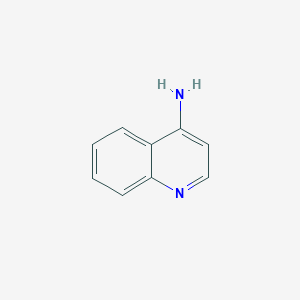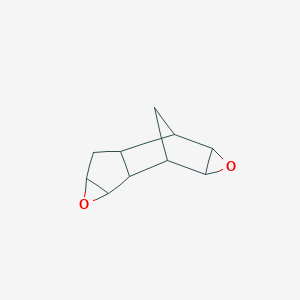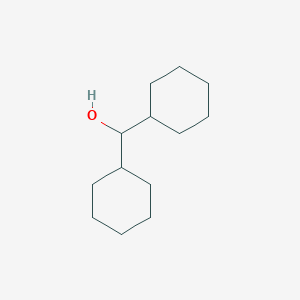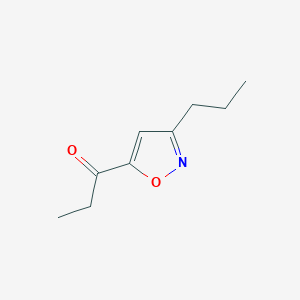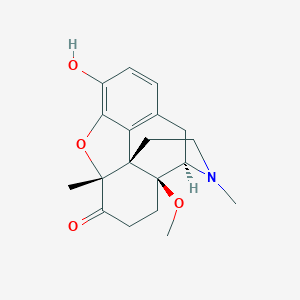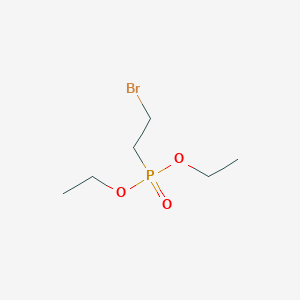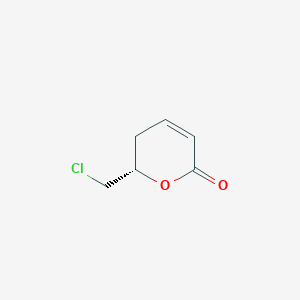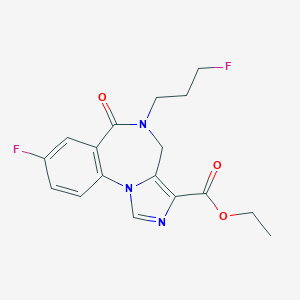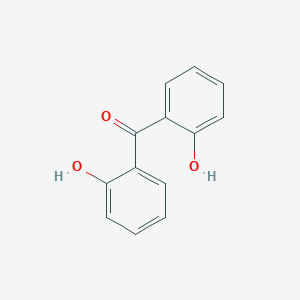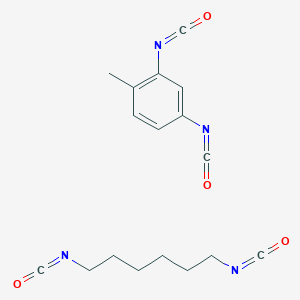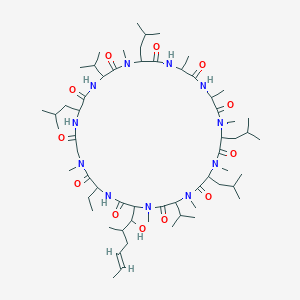
Cyclosporine metabolite M21
概要
説明
Cyclosporine metabolite M21 is a metabolite of cyclosporine A (CsA), an immunosuppressive drug used to prevent organ rejection in transplant patients. Cyclosporine A is a cyclic undecapeptide produced by the fungus Tolypocladium inflatum. It has become the most widely used drug for organ transplantation due to its ability to suppress the immune system without causing significant toxicity. Cyclosporine A is metabolized in the liver to several metabolites, including the M21 metabolite. The M21 metabolite has been shown to possess immunosuppressive activity and has been studied for its potential therapeutic applications.
科学的研究の応用
Metabolite Identification and Monitoring
- Cyclosporin A (CyA) and its metabolites, including M21, are critical in immunosuppressive therapy. Monitoring the concentrations of these metabolites helps in understanding and managing their nephrotoxic, hepatotoxic, and neurotoxic side effects. High individual variations in metabolite concentrations like M21 have been observed in patients, making it essential to monitor these levels for effective therapeutic management (Khoschsorur et al., 1998).
Metabolite Impact on Immunosuppressive Activity
- Cyclosporine's immunosuppressive action is attributed to its ability to inhibit the enzyme calcineurin phosphatase. The influence of various cyclosporine metabolites, including M21, on this inhibitory action has been a subject of study. Although there is no consensus on the clinical significance of metabolites like M21, their role in cyclosporine's immunosuppressive activity has been acknowledged. The correlation between calcineurin phosphatase inhibition and concentrations of cyclosporine metabolites, including M21, has been observed, suggesting a potential immunosuppressive role of these metabolites (Karamperis et al., 2006).
Metabolite Correlation with Organ Function Post-Transplant
- After organ transplants, the monitoring of cyclosporine metabolites, including M21, can provide insights into organ function and the risk of organ rejection. For instance, in liver graft patients, a parallel trend between cyclosporine metabolites like M21 and bilirubin concentrations has been noted. This correlation can act as an indicator of impaired cyclosporine elimination and hence the need for close monitoring of these metabolite levels (Christians et al., 1995).
Metabolite Patterns in Disease Conditions
- The patterns of cyclosporine metabolites, including M21, vary in patients with different diseases and conditions. For instance, in patients with acute GVHD and liver dysfunction post-allogeneic BMT, specific cyclosporine metabolites like M21 were found to be significantly elevated. This suggests a potential for using metabolite patterns as biomarkers for certain disease states or complications post-transplant (Christians et al., 1993).
作用機序
Target of Action
Cyclosporine, from which Cyclosporine metabolite M21 is derived, is known to have a selective immunosuppressive action . It primarily targets T cells and interacts with its lymphocyte receptor, which includes amino acids 1, 2, 3, and 11 .
Mode of Action
This compound, like Cyclosporine, acts mainly on T cells . It affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those affected by Cyclosporine. Cyclosporine is known to inhibit the production of certain lymphokines, affecting the induction phase of lymphoid populations . .
Pharmacokinetics
Cyclosporine is extensively metabolized in the liver by the cytochrome P450 3A system . Its distribution depends on physicochemical characteristics and biological carriers such as lipoproteins and erythrocytes in the blood
Result of Action
The result of this compound’s action is likely similar to that of Cyclosporine, given their structural similarities. Cyclosporine is known for its immunomodulatory properties that prevent organ transplant rejection and treat various inflammatory and autoimmune conditions . .
Action Environment
The action environment of this compound is likely to be similar to that of Cyclosporine. Cyclosporine’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of food, bile, and other interacting factors . .
将来の方向性
生化学分析
Biochemical Properties
Cyclosporine Metabolite M21, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. This inhibition prevents the transcription of interleukin-2, a key cytokine in the immune response . It is plausible that this compound may have similar interactions.
Cellular Effects
The effects of this compound on cellular processes are not well-documented. Given its origin from Cyclosporine A, it may influence cell function in a similar manner. Cyclosporine A is known to suppress the activation of T-helper cells, thereby inhibiting the immune response . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cyclosporine A, from which M21 is derived, exerts its effects at the molecular level by binding to the cytosolic protein cyclophilin . The resulting complex then binds to and inhibits calcineurin, a protein phosphatase involved in T-cell activation . It is possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Studies on Cyclosporine A have shown that its effects can change over time, with the drug’s immunosuppressive properties becoming apparent several hours after administration .
Dosage Effects in Animal Models
Studies on Cyclosporine A have shown that its effects can vary with dosage, with higher doses leading to greater immunosuppression .
Metabolic Pathways
This compound is formed through the N-demethylation of Cyclosporine A . This process is likely to involve the cytochrome P450 enzyme system, specifically CYP3A4 .
Transport and Distribution
Cyclosporine A is known to be lipophilic and is widely distributed throughout the body .
Subcellular Localization
Given that Cyclosporine A binds to the cytosolic protein cyclophilin , it is plausible that this compound may also be found in the cytosol.
特性
IUPAC Name |
30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIRLHRXLLVIMF-SHHOIMCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89270-23-5 | |
| Record name | Cyclosporine metabolite M21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



